molecular formula C10H16O B1678340 Pulegone CAS No. 89-82-7

Pulegone

Cat. No. B1678340
CAS RN: 89-82-7
M. Wt: 152.23 g/mol
InChI Key: NZGWDASTMWDZIW-MRVPVSSYSA-N
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Description

Pulegone is a naturally occurring organic compound obtained from the essential oils of a variety of plants such as Nepeta cataria (catnip), Mentha piperita, and pennyroyal . It is classified as a monoterpene and is a clear colorless oily liquid with a pleasant odor similar to pennyroyal, peppermint, and camphor .


Molecular Structure Analysis

The chemical formula for Pulegone is C10H16O. Its structure consists of a cyclic ketone and an internal double bond . The ketone group contributes to the strong, distinctive odor, making it a critical component in flavoring and fragrance industries .


Chemical Reactions Analysis

Pulegone demonstrated an anxiolytic effect when dosed and that the effects were dose-dependent, with the highest doses resulting in the most anxiolytic effects .


Physical And Chemical Properties Analysis

Pulegone is a colorless to pale yellow liquid at room temperature. Its boiling point is approximately 224°C, and its melting point is -30°C. Additionally, Pulegone is slightly soluble in water, but highly soluble in alcohol and ether .

Scientific Research Applications

Antimicrobial and Gastrointestinal Applications

Pulegone is a major constituent of Mentha longifolia (wild mint) and is responsible for the plant's pharmacological effects. Research has highlighted its antimicrobial properties and its impact on the gastrointestinal system. Pulegone and other compounds from Mentha longifolia, such as menthone and menthol, contribute to the plant's ability to exert pharmacological properties, including antimicrobial and gastrointestinal effects. Further studies are necessary to ascertain the quality and safety of these compounds for clinical use (Mikaili et al., 2013).

Safety And Hazards

High doses of Pulegone can be toxic, causing hepatotoxicity (liver damage) and possibly neurotoxicity . Some studies have suggested a potential carcinogenic effect in animals, although these findings are not yet fully understood in humans .

Future Directions

While Pulegone does possess potential therapeutic benefits, it is also important to be aware of its potential health implications. More research is needed to confirm these effects and ensure safety .

properties

IUPAC Name

(5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWDASTMWDZIW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2025975
Record name R-(+)-Pulegone
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Molecular Weight

152.23 g/mol
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Physical Description

Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS], Solid, Colourless to yellow liquid, herbaceous-minty, resinous odour
Record name Pulegone
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Record name Pulegone
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Record name Pulegone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

224 °C, BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg, 220.00 to 222.00 °C. @ 760.00 mm Hg
Record name Pulegone
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Record name Pulegone
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Solubility

Practically insoluble in water, Miscible with alcohol. ether, chloroform, insoluble in water; soluble in oils; miscible to soluble in alcohol, miscible (in ethanol)
Record name Pulegone
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Record name Pulegone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9323 at 20 °C, 0.927-0.939
Record name Pulegone
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pulegone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

138.0 [mmHg], 0.123 mm Hg at 25 °C (extrapolated)
Record name Pulegone
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Record name Pulegone
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Mechanism of Action

In rats pulegone (300 mg i.p.) caused dilation of the central veins and distension of sinusoidal spaces within 6 hours and centrilobular necrosis was observable starting at 12 hours. Electron microscopy after 24 hours showed degeneration of endoplasmic reticulum, swelling of mitochondria and nuclear changes. It has been suggested that metabolites of (R)-(+)-pulegone deactivate cytochrome P450s by modifying the prosthetic hem group or the apoprotein . In human liver microsomes in vitro, (R)-(+)-menthofuran specifically inhibits CYP2A6 and adducts with this enzyme have been isolated. CYP1A2, CYP2D6, CYP2E1 or CYP3A4 were not similarly inactivated., (R)-(+)-Pulegone and its metabolite, (R)-(+)-menthofuran, are hepatotoxic and produce similar effects following i.p. injection in mice. These effects are similar to those reported following human intoxication with pennyroyal oil.
Record name Pulegone
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Product Name

Pulegone

Color/Form

Oil, Oily liquid

CAS RN

89-82-7
Record name (+)-Pulegone
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Record name Pulegone
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Record name Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (5R)-
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Record name R-(+)-Pulegone
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Record name p-menth-4(8)-en-3-one
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Record name PULEGONE
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Record name Pulegone
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Record name Pulegone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Pulegone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,900
Citations
MS Da Rocha, PR Dodmane, LL Arnold… - Toxicological …, 2012 - academic.oup.com
… the effects of oral gavage administration of pulegone on the urine and bladder epithelium of … of pulegone and major metabolites, and compare these urinary concentrations (pulegone …
Number of citations: 39 academic.oup.com
National Toxicology Program - … technical report series, 2011 - pubmed.ncbi.nlm.nih.gov
Several essential oils contain pulegone and are used for flavoring foods, drinks, and dental products, as fragrance agents, and in herbal medicines. Pulegone was nominated for study …
Number of citations: 48 pubmed.ncbi.nlm.nih.gov
DP Sousa, FFF Nóbrega, MRV Lima… - … für Naturforschung C, 2011 - degruyter.com
(R)-(+)-Pulegone is a monoterpene found in essential oils from plants of the Labiatae family. This compound is a major constituent of Agastache formosanum oil. In this study, the effect …
Number of citations: 69 www.degruyter.com
SC Khojasteh-Bakht, W Chen, LL Koenigs… - Drug Metabolism and …, 1999 - ASPET
… pulegone and menthofuran. Expressed CYP2E1, CYP1A2, and CYP2C19 oxidized pulegone … metabolism of menthofuran are the same as pulegone except for the addition of CYP2A6. …
Number of citations: 132 dmd.aspetjournals.org
M Božović, R Ragno - Molecules, 2017 - mdpi.com
Medicinal plants play an important role in the treatment of a wide range of diseases, even if their chemical constituents are not always completely recognized. Observations on their use …
Number of citations: 103 www.mdpi.com
K Skalicka-Woźniak, M Walasek - Phytochemistry Letters, 2014 - Elsevier
The present paper describes a very convenient separation method of the six terpenoids: menthol and its isomers including neomenthol, isomenthone, and menthone, as well as terpinen…
Number of citations: 53 www.sciencedirect.com
SD Nelson, RH McClanahan, D Thomassen… - Xenobiotica, 1992 - Taylor & Francis
… incubations of pulegone-do and pulegone-d,. Incubations of a 50 : 50 mixture of pulegone-do and pulegone-d, were … analysis of separate incubations of pulegone-do and pulegone-d,. …
Number of citations: 39 www.tandfonline.com
G Flamini, PL Cioni, R Puleio, I Morelli… - … Journal Devoted to …, 1999 - Wiley Online Library
… Moreover the main constituents of the oil (limonene, menthone, pulegone, menthol) have been tested against the same microorganisms. Only pulegone showed antimicrobial activity, …
Number of citations: 158 onlinelibrary.wiley.com
M Mucciarelli, W Camusso, CM Bertea, S Bossi… - Phytochemistry, 2001 - Elsevier
… (+)-Pulegone was the most toxic compound, with a 0.08 and 0.12 mM IC 50 for root and … (+)-pulegone and (−)-menthol inhibitory activity. The possible interaction of (+)-pulegone and (−)-…
Number of citations: 107 www.sciencedirect.com
I Thorup, G Würtzen, J Carstensen, P Olsen - Toxicology letters, 1983 - Elsevier
… with pulegone and menthol, which constitute l-3% and 35-50% of peppermint oil, respectively. At one time pulegone … by pulegone (Table I). Liver cell necrosis had been demonstrated …
Number of citations: 134 www.sciencedirect.com

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